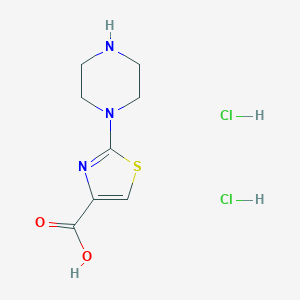

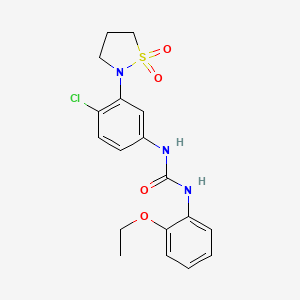

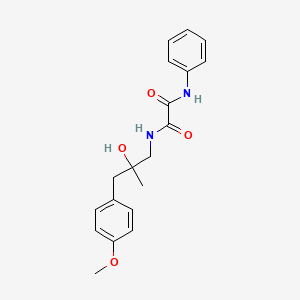

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

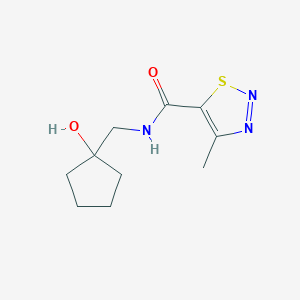

Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine exists as small alkaline deliquescent crystals with a saline taste . Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Carboxylic acids are organic compounds that contain a carboxyl group (C(=O)OH) .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of interest in recent years due to their wide range of biological and pharmaceutical activity . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re asking about, 2-(Piperazin-1-yl)acetic acid dihydrochloride, has been reported. The InChI Code is 1S/C6H12N2O2.2ClH/c9-6(10)5-8-3-1-7-2-4-8;;/h7H,1-5H2,(H,9,10);2*1H .Chemical Reactions Analysis

While specific chemical reactions involving “2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride” are not available, piperazine and its derivatives are known to participate in various chemical reactions. For instance, piperazine can react with acyl chlorides to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-(Piperazin-1-yl)acetic acid dihydrochloride, have been reported. It has a molecular weight of 217.09 and is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

- Antimicrobial Properties : Compounds synthesized from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, involving piperazine derivatives, have shown variable and modest antimicrobial activity against different bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similarly, various piperazine derivatives, including those with 1,3-thiazole nucleus, have been evaluated for antimicrobial, antilipase, and antiurease activities, showing good to moderate effects (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Pharmacological Potential

- Antimicrobial Agents : A study on piperazine-based 2-benzothiazolylimino-4-thiazolidinones revealed their potential as promising antimicrobial agents, with observed minimum inhibitory concentrations in a low range (Patel & Park, 2015).

Synthesis of Biologically Active Compounds

- Synthesis of Biologically Active Molecules : Research has shown that differentially protected 2-(hydroxymethyl)piperazines, starting from piperazine-2-carboxylic acid dihydrochloride, are useful in the preparation of biologically active compounds (Gao & Renslo, 2007).

Chemical Synthesis and Characterization

Chemical Synthesis : Studies include the synthesis and characterization of various piperazine derivatives, such as 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and their hydrochloride salts, which can be used as dual antihypertensive agents (Marvanová et al., 2016).

Synthesis of Novel Compounds : Novel piperazine derivatives have been synthesized and evaluated for their bioactivity, demonstrating varying degrees of biological activities such as antimicrobial effects (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Safety and Hazards

While specific safety and hazard information for “2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride” is not available, similar compounds such as 2-(Piperazin-1-yl)acetic acid dihydrochloride are known to be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole-4-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2S.2ClH/c12-7(13)6-5-14-8(10-6)11-3-1-9-2-4-11;;/h5,9H,1-4H2,(H,12,13);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTJGUMAYLIVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CS2)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)-1,3-thiazole-4-carboxylic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethoxy[({7-methylimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]methanethione](/img/structure/B2650806.png)

![Methyl (E)-4-[3-[1-(2-fluorophenyl)-3,5-dimethylpyrazol-4-yl]morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2650809.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2650813.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2650826.png)